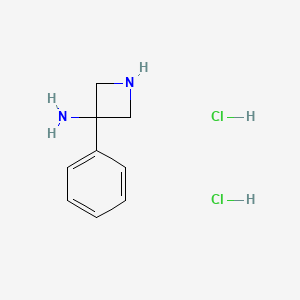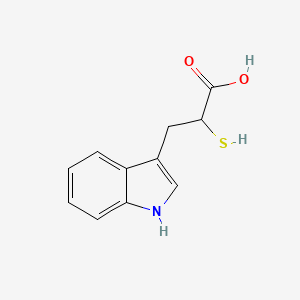
5-Bromo-4-(cyclobutylmethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-(cyclobutylmethyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position and a cyclobutylmethyl group at the 4-position of the pyrimidine ring. Pyrimidines and their derivatives are of significant interest due to their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(cyclobutylmethyl)pyrimidine can be achieved through various synthetic routes. One common method involves the bromination of pyrimidine derivatives using brominating agents such as sodium monobromoisocyanurate (SMBI). This method allows for the selective bromination at the 5-position of the pyrimidine ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, where 2-chloro-5-bromopyrimidine is reacted with cyclobutylmethyl boronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Bromo-4-(cyclobutylmethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the pyrimidine ring.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki and Heck couplings, can be used to introduce various substituents at the 4-position.
Common Reagents and Conditions
Brominating Agents: Sodium monobromoisocyanurate (SMBI), N-bromosuccinimide (NBS)
Catalysts: Palladium catalysts (e.g., PdCl2(PPh3)2)
Solvents: Organic solvents such as acetonitrile, dimethylformamide (DMF)
Reaction Conditions: Elevated temperatures (e.g., 80°C), inert atmosphere (e.g., nitrogen or argon)
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
科学研究应用
5-Bromo-4-(cyclobutylmethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents with potential antiviral, anticancer, and anti-inflammatory activities.
Biological Research: It serves as a precursor for the synthesis of nucleoside analogues, which are used in the study of DNA and RNA interactions and as probes in molecular biology.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
作用机制
The mechanism of action of 5-Bromo-4-(cyclobutylmethyl)pyrimidine is primarily related to its ability to interact with biological macromolecules, such as enzymes and nucleic acids. The bromine atom at the 5-position can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. Additionally, the cyclobutylmethyl group can enhance the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets .
相似化合物的比较
Similar Compounds
5-Bromo-2’-deoxyuridine: A pyrimidine analogue used as an antiviral and anticancer agent.
5-Iodo-4-(cyclobutylmethyl)pyrimidine: A similar compound with an iodine atom at the 5-position, used in diagnostic imaging and radiotherapy.
4-(Cyclobutylmethyl)-2,6-dichloropyrimidine:
Uniqueness
5-Bromo-4-(cyclobutylmethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position and the cyclobutylmethyl group at the 4-position allows for selective interactions with biological targets and provides a versatile scaffold for the synthesis of novel derivatives with enhanced activity and specificity.
属性
CAS 编号 |
1346697-41-3 |
|---|---|
分子式 |
C9H11BrN2 |
分子量 |
227.10 g/mol |
IUPAC 名称 |
5-bromo-4-(cyclobutylmethyl)pyrimidine |
InChI |
InChI=1S/C9H11BrN2/c10-8-5-11-6-12-9(8)4-7-2-1-3-7/h5-7H,1-4H2 |
InChI 键 |
WTJWXBBHTBHEAV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)CC2=NC=NC=C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[2-(7H-purin-6-ylamino)ethyl]acetamide](/img/structure/B11882374.png)


![8-Chloro-2,3,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11882386.png)

![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)

![2-Ethyl-3-methylbenzo[b][1,5]naphthyridine](/img/structure/B11882412.png)



